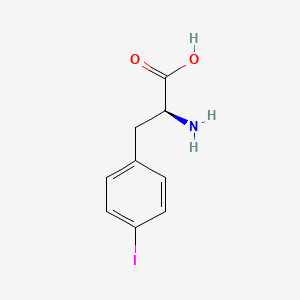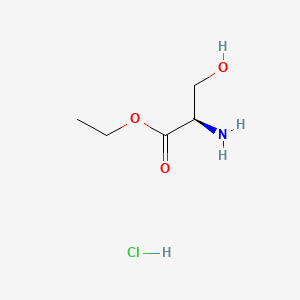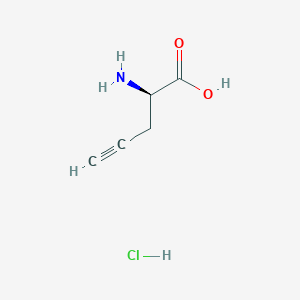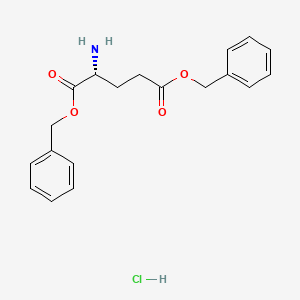
4-Iod-L-Phenylalanin
Übersicht
Beschreibung
4-Iodo-L-phenylalanine is an organic compound that belongs to the class of phenylalanine derivatives It is characterized by the presence of an iodine atom at the para position of the benzene ring in the phenylalanine molecule
Wissenschaftliche Forschungsanwendungen
4-Iodo-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound is employed in protein engineering to introduce iodine atoms into proteins, allowing for the study of protein structure and function.
Industry: 4-Iodo-L-phenylalanine is used in the production of specialized chemicals and materials, including pharmaceuticals and agrochemicals
Wirkmechanismus
Target of Action
4-Iodo-L-phenylalanine is an experimental small molecule . It has been found to interact with several targets, including Dipeptidyl peptidase 4 in humans, Aminopeptidase S in Streptomyces griseus, Lysozyme in Enterobacteria phage T4, and Pseudomonalisin in Pseudomonas sp. (strain 101) . These targets play various roles in biological processes, and their interaction with 4-Iodo-L-phenylalanine may lead to changes in these processes.
Mode of Action
It is known that it can be used in protein engineering as a model unnatural α amino acid to alter primary amino acid composition via the opal (uga) codon .
Result of Action
In a study involving refractory high-grade glioma, measurable anti-tumor effects were observed following systemic endoradiotherapy using up to 66 GBq of carrier-added 4-Iodo-L-phenylalanine .
Biochemische Analyse
Biochemical Properties
4-Iodo-L-phenylalanine interacts with various enzymes and proteins. It is incorporated into position 32 of the Ras protein in an Escherichia coli cell-free translation system . The nature of these interactions is complex and involves the suppression of the UGA codon .
Cellular Effects
Its incorporation into proteins can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Iodo-L-phenylalanine exerts its effects through binding interactions with biomolecules and changes in gene expression. It is incorporated into proteins via the opal (UGA) codon .
Metabolic Pathways
4-Iodo-L-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodo-L-phenylalanine can be synthesized through several methods. One common approach involves the iodination of L-phenylalanine. This process typically uses iodine and a suitable oxidizing agent to introduce the iodine atom at the para position of the benzene ring. The reaction is carried out under controlled conditions to ensure the selective iodination of the phenylalanine molecule .
Industrial Production Methods: In industrial settings, the production of 4-Iodo-L-phenylalanine may involve large-scale iodination processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as in the synthesis of peptides and proteins
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-L-phenylalanine can be compared with other phenylalanine derivatives, such as:
4-Bromo-L-phenylalanine: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and applications.
4-Chloro-L-phenylalanine: Contains a chlorine atom and is used in different chemical and biological studies.
4-Fluoro-L-phenylalanine: Features a fluorine atom and is often used in studies of enzyme mechanisms and protein-ligand interactions
The uniqueness of 4-Iodo-L-phenylalanine lies in the specific properties imparted by the iodine atom, such as its larger atomic size and higher polarizability, which can lead to distinct chemical reactivity and biological interactions .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNQZSRPDOEBMS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1991-81-7, 24250-85-9 | |
| Record name | 4-Iodophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodo-L-phenylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Iodo-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-IODOPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 4-Iodo-L-phenylalanine in protein engineering?
A1: 4-Iodo-L-phenylalanine is a non-natural amino acid that can be incorporated into proteins at specific sites. This allows for the chemoselective modification of proteins, expanding the possibilities for protein engineering studies. []
Q2: How can 4-Iodo-L-phenylalanine be incorporated into proteins?
A2: One method utilizes the amber suppression technique, where the UGA stop codon is repurposed to incorporate 4-Iodo-L-phenylalanine during translation in an Escherichia coli cell-free system. [] This requires the use of a suppressor tRNA and optimization of reaction conditions to ensure high fidelity incorporation. []
Q3: What are some challenges associated with incorporating 4-Iodo-L-phenylalanine into proteins?
A3: Several factors can influence the efficiency and accuracy of incorporation:
- Competition with natural amino acids: The UGA codon can be recognized by tryptophan, necessitating the use of inhibitors like indolmycin to prevent undesired tryptophan incorporation. []
- Purity of the building block: Contamination with similar compounds, such as 4-Bromo-L-phenylalanine, can lead to significant incorporation of the undesired amino acid. Purification of 4-Iodo-L-phenylalanine is crucial to address this issue. []
- Optimization of reaction time: Extended incubation times can increase the undesired incorporation of free phenylalanine. Careful control over reaction time is crucial for optimal results. []
Q4: How can the incorporated 4-Iodo-L-phenylalanine be utilized for protein modification?
A4: The aryl iodide group of 4-Iodo-L-phenylalanine serves as a versatile handle for further modifications. It allows for the attachment of various functionalities to the protein via reactions such as the Suzuki-Miyaura coupling. [] Organopalladium reactions, such as Mizoroki–Heck and Sonogashira reactions, can also be employed for site-specific modifications. []
Q5: Can you provide an example of a specific application for 4-Iodo-L-phenylalanine in protein modification?
A5: One application involves site-directed spin labeling of proteins. By employing Suzuki-Miyaura coupling, a nitroxide boronic acid label can be attached to the incorporated 4-Iodo-L-phenylalanine, creating a spin label with a rigid biphenyl linkage. This label offers advantages over traditional spin labels due to its reduced flexibility, making it suitable for studying protein-membrane interactions and conformational changes. []
Q6: Besides protein modification, are there other uses for 4-Iodo-L-phenylalanine?
A6: Yes, 4-Iodo-L-phenylalanine has been explored for its potential in synthesizing radiolabeled compounds for targeted alpha therapy (TAT). For example, 4-[211At]astato-L-phenylalanine can be prepared via electrophilic desilylation of 4-triethylsilyl-L-phenylalanine using 211At. This approach offers a convenient and reproducible method for producing this promising compound for cancer therapy. []
Q7: What are the advantages of using 4-triethylsilyl-L-phenylalanine for synthesizing 4-[211At]astato-L-phenylalanine?
A7: Unlike traditional stannyl precursors, the organosilyl compound allows for a direct synthesis approach, eliminating the need for protecting groups on the N- and C-terminus. This results in a simpler and more efficient synthesis with a higher overall radiochemical yield (RCY). []
Q8: How is the enantiomeric differentiation of various drugs achieved using 4-Iodo-L-phenylalanine?
A8: 4-Iodo-L-phenylalanine, along with 3,5-diiodo-L-tyrosine, can be used as chiral reference molecules in mass spectrometry for enantiomeric differentiation of drugs. The method relies on the formation of trimeric Cu complex ions comprising two reference molecules and one analyte molecule. Upon collision-induced dissociation (CID), the fragmentation patterns differ for enantiomers, allowing their differentiation. []
Q9: What is the role of 4-Iodo-L-phenylalanine in studying the binding properties of aspartic proteinases?
A10: 4-Iodo-L-phenylalanine can be coupled to activated Sepharose and used as a ligand in affinity chromatography to study the binding properties of aspartic proteinases, like porcine pepsin and pepsinogen. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















